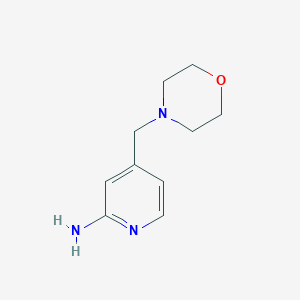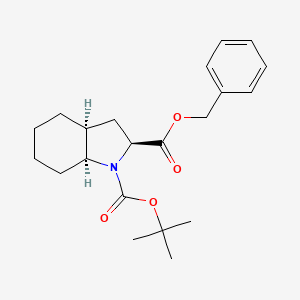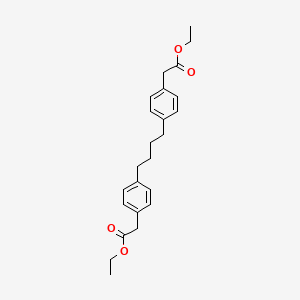
Diethyl 2,2'-(butane-1,4-diyldibenzene-4,1-diyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate is an organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage between two benzene rings, each substituted with diethyl acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate typically involves the reaction of 1,4-dibromobutane with diethyl benzene-4,1-diyldiacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like hydroxide ions can replace the ethoxy groups, forming carboxylate salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylate salts.
Applications De Recherche Scientifique
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,2’-(1,1’-biphenyl-4,4’-diyl)diacetate
- Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate
- Butane-2,3-diyl diacetate
Uniqueness
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate is unique due to its specific butane-1,4-diyl linkage between the benzene rings, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
6337-78-6 |
|---|---|
Formule moléculaire |
C24H30O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
ethyl 2-[4-[4-[4-(2-ethoxy-2-oxoethyl)phenyl]butyl]phenyl]acetate |
InChI |
InChI=1S/C24H30O4/c1-3-27-23(25)17-21-13-9-19(10-14-21)7-5-6-8-20-11-15-22(16-12-20)18-24(26)28-4-2/h9-16H,3-8,17-18H2,1-2H3 |
Clé InChI |
NYBHSEYULYTOMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=C(C=C1)CCCCC2=CC=C(C=C2)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)

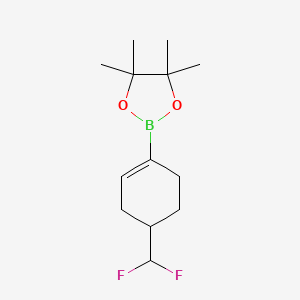
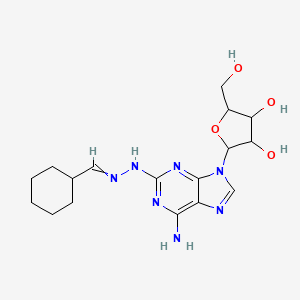
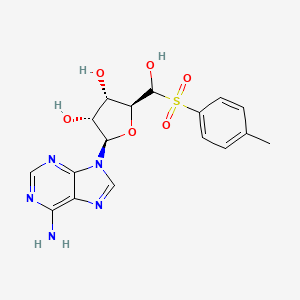
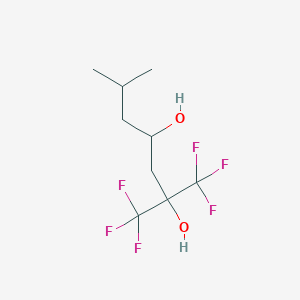
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
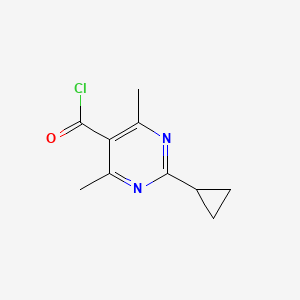
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
